molecular formula C18H18N4O2S B2896766 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1351608-14-4

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2896766
CAS RN: 1351608-14-4
M. Wt: 354.43
InChI Key: KZWKRMVHEBSSRY-UHFFFAOYSA-N
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

Design and Synthesis of Oxadiazole Derivatives

A study presented the design, synthesis, and evaluation of N-substituted oxadiazole derivatives for their anticancer activity against several cancer cell lines. The derivatives showed moderate to excellent anticancer activity, highlighting the potential of oxadiazole derivatives in cancer treatment research (Ravinaik et al., 2021).

Antidiabetic Screening

Synthesis and Antidiabetic Properties

Research on the synthesis of novel dihydropyrimidine derivatives, including an oxadiazole moiety, demonstrated in vitro antidiabetic activity through the α-amylase inhibition assay. This study underscores the significance of structural components like oxadiazole in developing antidiabetic agents (Lalpara et al., 2021).

Antimicrobial Evaluation

Antimicrobial and Docking Studies

An exploration into the antimicrobial properties and molecular docking studies of thiophene-2-carboxamide derivatives reveals their potential in addressing microbial resistance. These studies contribute to understanding how modifications to the thiophene moiety can impact antimicrobial activity (Talupur et al., 2021).

Biological Activities of Hybrid Molecules

Microwave-Assisted Synthesis

Investigation into the biological activities of hybrid molecules containing penicillanic or cephalosporanic acid moieties alongside oxadiazole and thiophene derivatives. Some compounds exhibited antimicrobial, antiurease, and antilipase activities, showcasing the versatility of these heterocyclic compounds in developing new therapeutic agents (Başoğlu et al., 2013).

Efficient Synthesis for Preclinical Studies

Scale-Up Synthesis of S1P1 Receptor Agonist

A report on the efficient scale-up synthesis of an isoxazole-containing S1P1 receptor agonist highlights the importance of regioselective cycloaddition and chemoselective hydrolysis. The process improvements facilitated the preparation of this compound for preclinical toxicological studies, illustrating the compound's potential in pharmaceutical development (Hou et al., 2016).

properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(19-10-15-7-4-8-25-15)22-11-14(12-22)17-20-16(21-24-17)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWKRMVHEBSSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

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